3-Bromo-5-methyl-4-nitropyridine is an organic compound with the molecular formula C_6H_5BrN_2O_2. It is classified as a pyridine derivative, specifically a halogenated nitropyridine. This compound is notable for its applications in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
The compound can be sourced from various chemical suppliers and is commonly found in research laboratories due to its utility in synthetic organic chemistry. Its synthesis and characterization have been documented in numerous scientific studies and patents, indicating its relevance in both academic and industrial contexts.
3-Bromo-5-methyl-4-nitropyridine falls under the category of organonitrogen compounds and is characterized as a heterocyclic aromatic compound. Its structure features a bromine atom, a nitro group, and a methyl group attached to a pyridine ring.
The synthesis of 3-Bromo-5-methyl-4-nitropyridine can be achieved through several methods, primarily involving bromination reactions. One common approach includes:
The reaction conditions typically require careful control of temperature and concentration to avoid over-bromination or degradation of the product. The use of solvents such as dichloromethane or acetonitrile can facilitate the reaction while maintaining yield and purity.
3-Bromo-5-methyl-4-nitropyridine has a distinct molecular structure characterized by:
The compound's structural data can be represented by its molecular formula (C_6H_5BrN_2O_2) and its CAS number (1379323-18-8). Its molecular weight is approximately 202.02 g/mol.
3-Bromo-5-methyl-4-nitropyridine participates in several chemical reactions, including:
These reactions are typically carried out under controlled conditions to ensure high yields and selectivity. For example, nucleophilic substitution may require the use of polar aprotic solvents to enhance nucleophilicity.
The mechanism of action for reactions involving 3-Bromo-5-methyl-4-nitropyridine often revolves around its role as a substrate in cross-coupling reactions, such as the Suzuki-Miyaura reaction.
This mechanism allows for the formation of complex organic molecules from simpler precursors, making it invaluable in synthetic organic chemistry.
3-Bromo-5-methyl-4-nitropyridine is typically a yellowish crystalline solid with:
The compound exhibits typical reactivity associated with halogenated aromatic compounds, including:
Relevant data includes its stability under normal laboratory conditions but potential reactivity under strong nucleophilic or reducing environments.
3-Bromo-5-methyl-4-nitropyridine finds applications primarily in:
Systematic NomenclatureThe compound is systematically named 3-Bromo-5-methyl-4-nitropyridine according to International Union of Pure and Applied Chemistry rules:
Alternative naming conventions include:
Structural IsomerismPositional isomerism is prominent in nitropyridine derivatives due to variable substituent arrangements. The table below contrasts 3-Bromo-5-methyl-4-nitropyridine with key isomers:
Table 1: Structural Isomers of Bromo-Methyl-Nitropyridines
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Distinguishing Features |
|---|---|---|---|---|
| 3-Bromo-5-methyl-4-nitropyridine | 23056-46-4 | C₆H₅BrN₂O₂ | 217.02 [5] | Bromo (C3), methyl (C5), nitro (C4); meta-bromo to nitro |
| 3-Bromo-4-methyl-5-nitropyridin-2-ol | 1049706-72-0 | C₆H₅BrN₂O₃ | 233.02 [2] | Hydroxyl at C2; enolizable to 2-one tautomer |
| 3-Bromo-4-nitropyridine | 89364-04-5 | C₅H₃BrN₂O₂ | 202.99 [3] [6] | No methyl; bromo and nitro adjacent (C3-C4) |
| 3-Bromo-5-nitropyridin-4-amine | - | C₅H₄BrN₃O₂ | 218.00 [4] | Amino group at C4 instead of methyl |
Key isomerism considerations:
CC1=C(C(=O)NC=C1[N+](=O)[O-])Br), absent in the title compound. Table 2: Canonical Representations of Key Derivatives
| Compound | Canonical SMILES | Notable Feature |
|---|---|---|
| 3-Bromo-5-methyl-4-nitropyridine | CC1=CN=C(C=C1Br)[N+](=O)[O-] | Methyl/nitro meta; bromo/nitro meta |
| 3-Bromo-4-nitropyridine | C1=CN=CC(=C1Br)[N+](=O)[O-] [6] | Unsubstituted at C2/C5; bromo/nitro ortho |
| 2-Bromo-5-methyl-3-nitropyridine | CC1=CC(=NC=C1)[N+](=O)[O-]Br [5] | Bromo at C2; steric hindrance near nitro group |
Early Heterocyclic Synthesis and Pyridine DiscoveryPyridine chemistry originated in 1849 when Thomas Anderson isolated pyridine from bone oil pyrolysis [7]. By 1851, he characterized it as a "highly soluble, foul-smelling" base, naming it "pyridine" (Greek: pyr, fire) due to its flammability [7]. The quest to synthesize substituted pyridines accelerated after Wilhelm Körner and James Dewar proposed pyridine’s structural analogy to benzene (1871) [7], with Ramsay achieving the first heterocyclic synthesis via acetylene and hydrogen cyanide in 1876 [7].
Evolution of Nitropyridine ChemistryEarly 20th-century studies focused on electrophilic substitution limitations in pyridines. Direct nitration required harsh conditions (fuming HNO₃/H₂SO₄, 300°C), yielding low quantities of 3-nitropyridine. This limitation drove alternative routes:
The development of Hantzsch pyridine synthesis (1881) allowed systematic access to dihydropyridines, oxidizable to nitropyridines [7]. 3-Bromo-5-methyl-4-nitropyridine emerged as a strategic intermediate in this framework, where:
Modern Applications and Synthetic RelevancePost-1950s, nitropyridines gained prominence in:
Table 3: Historical Timeline of Key Advances
| Year | Development | Significance |
|---|---|---|
| 1849 | Anderson isolates pyridine from bone oil | First identification of pyridine core [7] |
| 1876 | Ramsay synthesizes pyridine from acetylene/HCN | First heterocyclic synthesis [7] |
| 1881 | Hantzsch develops dihydropyridine synthesis | Enabled tailored pyridine derivatization [7] |
| 1950s | Radical nitration methods refined | Efficient C3 functionalization of pyridines |
| 2000s | Cross-coupling of halonitropyridines | 3-Bromo-5-methyl-4-nitropyridine as a coupling partner [5] [6] |
This compound exemplifies the synergy between historical heterocyclic chemistry and modern synthesis, enabling precise molecular construction for advanced applications.
CAS No.: 43100-65-8
CAS No.: 12141-45-6
CAS No.: 32797-12-9
CAS No.: 108890-18-2
CAS No.: